
2-Amino-1-(5-bromofuran-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(5-bromofuran-2-yl)ethan-1-one is an organic compound with the molecular formula C6H6BrNO2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both an amino group and a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one can be achieved through several steps:
Starting Material: The synthesis begins with acetoacetic acid ester.
Bromination: Acetoacetic acid ester is reacted with iodine bromide to obtain 1-bromo-2-acetylfuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(5-bromofuran-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction can produce various amines or alcohols.
Aplicaciones Científicas De Investigación
2-Amino-1-(5-bromofuran-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and bromine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one: This compound is structurally similar but lacks the amino group.
1-(5-Bromofuran-2-yl)ethan-1-one: Another related compound, differing by the absence of the amino group.
2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one: A thiophene derivative with similar functional groups.
Uniqueness
2-Amino-1-(5-bromofuran-2-yl)ethan-1-one is unique due to the presence of both an amino group and a bromine atom on the furan ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H6BrNO2 |
|---|---|
Peso molecular |
204.02 g/mol |
Nombre IUPAC |
2-amino-1-(5-bromofuran-2-yl)ethanone |
InChI |
InChI=1S/C6H6BrNO2/c7-6-2-1-5(10-6)4(9)3-8/h1-2H,3,8H2 |
Clave InChI |
DNIGAQSBNDEOIE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)Br)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


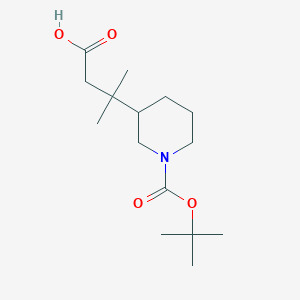
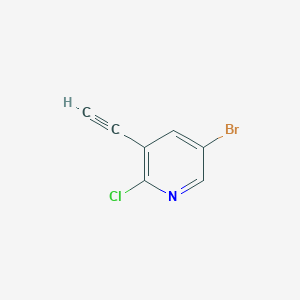
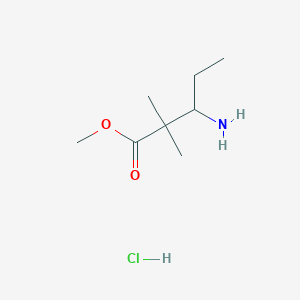
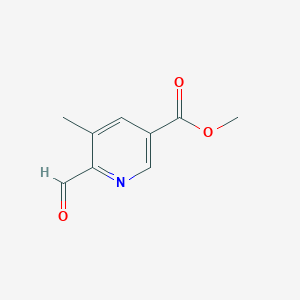
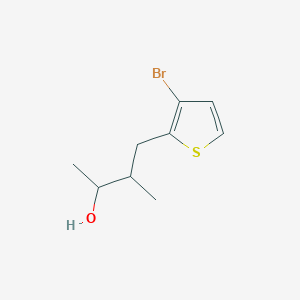

![4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine](/img/structure/B13579047.png)
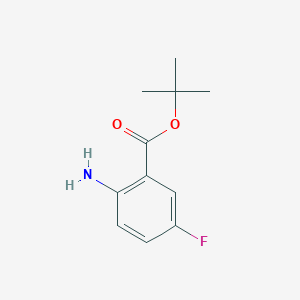
![6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride](/img/structure/B13579071.png)

![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)
![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)


